molecular formula C10H23N3O3 B1674131 (2S)-2-amino-6-[[(2S)-4-amino-2-hydroxybutyl]amino]hexanoic acid CAS No. 34994-11-1

(2S)-2-amino-6-[[(2S)-4-amino-2-hydroxybutyl]amino]hexanoic acid

Cat. No.: B1674131
CAS No.: 34994-11-1
M. Wt: 233.31 g/mol
InChI Key: BZUIJMCJNWUGKQ-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-6-[[(2S)-4-amino-2-hydroxybutyl]amino]hexanoic acid is a synthetic amino acid derivative It is characterized by the presence of an amino group and a hydroxyl group attached to a butyl chain, which is further linked to the epsilon amino group of L-lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-[[(2S)-4-amino-2-hydroxybutyl]amino]hexanoic acid typically involves the following steps:

    Protection of the amino groups: The amino groups of L-lysine are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Alkylation: The protected L-lysine is then subjected to alkylation with 4-amino-2-hydroxybutyl halide under basic conditions to introduce the 4-amino-2-hydroxybutyl group.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

    Purification: The synthesized peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-6-[[(2S)-4-amino-2-hydroxybutyl]amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(2S)-2-amino-6-[[(2S)-4-amino-2-hydroxybutyl]amino]hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in protein modification and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized biomaterials and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of (2S)-2-amino-6-[[(2S)-4-amino-2-hydroxybutyl]amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N(6)-(2-Hydroxyethyl)-L-lysine
  • N(6)-(4-Hydroxybutyl)-L-lysine
  • N(6)-(4-Aminobutyl)-L-lysine

Uniqueness

(2S)-2-amino-6-[[(2S)-4-amino-2-hydroxybutyl]amino]hexanoic acid is unique due to the presence of both an amino and a hydroxyl group on the butyl chain. This dual functionality allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

34994-11-1

Molecular Formula

C10H23N3O3

Molecular Weight

233.31 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2R)-4-amino-2-hydroxybutyl]amino]hexanoic acid

InChI

InChI=1S/C10H23N3O3/c11-5-4-8(14)7-13-6-2-1-3-9(12)10(15)16/h8-9,13-14H,1-7,11-12H2,(H,15,16)/t8-,9+/m1/s1

InChI Key

BZUIJMCJNWUGKQ-BDAKNGLRSA-N

Isomeric SMILES

C(CCNC[C@@H](CCN)O)C[C@@H](C(=O)O)N

SMILES

C(CCNCC(CCN)O)CC(C(=O)O)N

Canonical SMILES

C(CCNCC(CCN)O)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-hypusine
(R)-N6-(4-amino-2-hydroxybutyl)-L-lysine
hypusine
N(6)-(4-amino-2-hydroxybutyl)-L-lysine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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